Home > Products > Screening Compounds P136591 > Trimethoprim sulfamethizole
Trimethoprim sulfamethizole - 79735-35-6

Trimethoprim sulfamethizole

Catalog Number: EVT-1554257
CAS Number: 79735-35-6
Molecular Formula: C23H28N8O5S2
Molecular Weight: 560.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Trimethoprim sulfamethizole is a combination antibiotic that consists of two active components: trimethoprim and sulfamethizole. This compound is primarily used in the treatment of bacterial infections due to its ability to inhibit bacterial folate synthesis, which is critical for bacterial growth and replication. Trimethoprim acts as a reversible inhibitor of dihydrofolate reductase, while sulfamethizole inhibits the enzyme involved in the conversion of para-aminobenzoic acid to dihydrofolate, thereby blocking two sequential steps in the folate synthesis pathway.

Source and Classification

Trimethoprim sulfamethizole is classified under the category of sulfonamide antibiotics, which are synthetic derivatives of sulfanilamide. Both components are well-studied and have been used in clinical settings for decades. The combination enhances the efficacy of treatment by targeting different stages of bacterial metabolism.

Synthesis Analysis

Methods and Technical Details

The synthesis of trimethoprim sulfamethizole involves the individual synthesis of its components followed by their combination.

  1. Synthesis of Trimethoprim:
    • Trimethoprim is synthesized through a series of chemical reactions starting from 2,4-diamino-5-methylpyrimidine, which undergoes methylation and other modifications to yield trimethoprim.
  2. Synthesis of Sulfamethizole:
    • Sulfamethizole is produced by reacting 4-acetylaminobenzenesulfonyl chloride with 5-amino-3,4-dimethylisoxazole, leading to the formation of the sulfonamide structure.
  3. Combination:
    • The final formulation typically combines these two compounds in a fixed ratio (commonly 1:5 for trimethoprim to sulfamethizole) to optimize therapeutic efficacy.
Molecular Structure Analysis

Structure and Data

The molecular formula for trimethoprim is C14H18N4O3C_{14}H_{18}N_{4}O_{3}, while sulfamethizole has a molecular formula of C11H12N4O3SC_{11}H_{12}N_{4}O_{3}S.

  • Trimethoprim Structure:
    • It contains a pyrimidine ring and a pteridine moiety, which are crucial for its interaction with dihydrofolate reductase.
  • Sulfamethizole Structure:
    • It features a sulfonamide group attached to an isoxazole ring, which is essential for its activity against bacterial enzymes.

Chemical Data

  • Trimethoprim:
    • Molecular Weight: 290.32 g/mol
    • Melting Point: 150-155 °C
  • Sulfamethizole:
    • Molecular Weight: 246.30 g/mol
    • Melting Point: 163-165 °C
Chemical Reactions Analysis

Reactions and Technical Details

The primary chemical reactions involving trimethoprim sulfamethizole occur within bacterial cells:

  1. Inhibition of Dihydrofolate Reductase:
    • Trimethoprim binds to dihydrofolate reductase, preventing the conversion of dihydrofolate to tetrahydrofolate.
  2. Inhibition of Dihydropteroate Synthase:
    • Sulfamethizole inhibits dihydropteroate synthase, blocking the condensation reaction that forms dihydropteroic acid from para-aminobenzoic acid and pteridine.

These reactions result in a synergistic effect that significantly enhances bactericidal activity compared to either drug alone.

Mechanism of Action

Process and Data

The mechanism by which trimethoprim sulfamethizole exerts its antibacterial effects involves:

  1. Sequential Inhibition:
    • The combination inhibits two consecutive steps in the folate synthesis pathway, crucial for nucleic acid synthesis in bacteria.
  2. Bactericidal Activity:
    • While trimethoprim alone may be bacteriostatic, its combination with sulfamethizole results in bactericidal activity due to enhanced inhibition of DNA synthesis.

This dual action makes it effective against a wide range of gram-positive and gram-negative bacteria.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically available as tablets or injectable solutions.
  • Solubility: Both components are soluble in water but have varying solubility profiles in organic solvents.

Chemical Properties

  • Stability: Generally stable under normal storage conditions but may degrade under extreme pH or temperature conditions.
  • pH Range: The optimal pH for activity generally falls within physiological ranges (pH 6-8).
Applications

Scientific Uses

Trimethoprim sulfamethizole is utilized primarily in clinical settings for:

  1. Treatment of Infections:
    • Effective against urinary tract infections, respiratory infections, and certain types of gastrointestinal infections.
  2. Prevention of Pneumocystis Pneumonia:
    • Commonly used as prophylaxis in immunocompromised patients (e.g., those with HIV/AIDS).
  3. Research Applications:
    • Used in microbiological studies to investigate bacterial resistance mechanisms and metabolic pathways related to folate synthesis.
Pharmacological Mechanisms of Trimethoprim-Sulfamethoxazole

Biochemical Synergy in Folate Pathway Inhibition

Trimethoprim-sulfamethoxazole (TMP-SMX), also designated as co-trimoxazole, exerts its antimicrobial effect through sequential, synergistic blockade of the bacterial folate biosynthesis pathway. Sulfamethoxazole (SMX), a structural analog of para-aminobenzoic acid (PABA), competitively inhibits dihydropteroate synthase (DHPS). This enzyme catalyzes the condensation of PABA with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate to form 7,8-dihydropteroate—a critical precursor of tetrahydrofolate (THF) [1] [3]. Trimethoprim (TMP) targets the subsequent metabolic step by binding to dihydrofolate reductase (DHFR), preventing the NADPH-dependent reduction of 7,8-dihydrofolate (DHF) to THF [2] [5]. THF serves as an essential cofactor in one-carbon transfer reactions required for synthesizing thymidine, purines, methionine, and serine.

This dual inhibition creates a synergistic bactericidal effect, as quantified by fractional inhibitory concentration indices. The synergy arises because:

  • Sequential Pathway Blockade: Inhibition of DHPS depletes DHF substrate for DHFR, while DHFR inhibition amplifies cellular DHF accumulation, creating a toxic metabolic imbalance [1] [6].
  • Pharmacokinetic Alignment: The 1:5 TMP:SMX ratio in commercial formulations achieves a plasma concentration ratio of ~1:20, optimizing target enzyme inhibition across tissues [6].
  • Resistance Suppression: Simultaneous mutations in both folP (encoding DHPS) and folA (encoding DHFR) are evolutionarily costlier than single-gene mutations, slowing resistance emergence [7].

Table 1: Biochemical Parameters of TMP-SMX Synergy

ParameterTrimethoprim (TMP)Sulfamethoxazole (SMX)Synergistic Outcome
Target EnzymeDihydrofolate reductase (DHFR)Dihydropteroate synthase (DHPS)Sequential pathway blockade
Substrate Affinity (Ki)0.01 µM (E. coli DHFR) [5]1–10 µM (bacterial DHPS) [3]Additive inhibition constants
Plasma Ratio (Achieved)120Optimal enzyme saturation [6]
Resistance BarrierModerateModerateHigh (dual-target)

Target-Specific Activity Against Dihydropteroate Synthase (DHPS) and Dihydrofolate Reductase (DHFR)

Dihydropteroate Synthase (DHPS) Inhibition by SMX:Sulfamethoxazole competitively occupies the PABA-binding pocket of DHPS due to its structural mimicry. Its sulfonamide group forms hydrogen bonds with conserved residues (e.g., Arg63 in E. coli), while the isoxazole ring enhances hydrophobic interactions [3] [6]. Bacterial DHPS exhibits 1000-fold higher affinity for SMX than mammalian dihydropteroate synthases, conferring selective toxicity. However, acquired resistance arises via:

  • sul1, sul2, sul3, and sul4 genes encoding low-affinity DHPS isoforms
  • DHPS overexpression reducing drug accessibility [7] [10]

Dihydrofolate Reductase (DHFR) Inhibition by TMP:Trimethoprim binds the substrate cleft of bacterial DHFR with 50,000–100,000-fold greater affinity than mammalian DHFR. Key interactions include:

  • Protonated N1 of the 2,4-diaminopyrimidine ring with Asp27
  • 4-Amino group hydrogen bonding to Ile5/Val115 backbone carbonyls
  • Trimethoxybenzyl group hydrophobic packing against Phe31 [2] [5]

Critical structural differences underlie TMP selectivity: bacterial DHFR active sites are 1.5–2.0 Å narrower than vertebrate enzymes, favoring TMP binding [2]. Resistance mutations alter these interactions:

  • F98Y (S. aureus DHFR): Disrupts π-stacking with the trimethoxybenzyl group (400-fold ↑ IC50) [7]
  • L28R (E. coli DHFR): Creates steric hindrance and electrostatic repulsion (20,000-fold ↑ Ki in DfrG enzymes) [8]
  • dfrA, dfrG, dfrK genes: Encode plasmid-borne DHFR isoforms with bulkier residues (e.g., Gln28 instead of Leu28) diminishing TMP binding [4] [7]

Table 2: Affinity of TMP for DHFR Enzymes Across Species

DHFR SourceKi (nM)Resistance Mechanism (if applicable)Fold Change vs. Wild-Type
E. coli (wild-type)0.5Reference
S. aureus (wild-type)0.01Reference
Human260,000Natural sequence divergence52,000,000×
S. aureus (F98Y mutant)4,100Steric hindrance410,000×
S. aureus DfrG254,000Plasmid-encoded resistant isoform25,400,000×

Bacteriostatic vs. Bactericidal Effects Across Microbial Taxa

TMP-SMX exhibits taxon-dependent bactericidal or bacteriostatic activity dictated by drug concentration, pathogen folate metabolism, and growth environment:

  • Bacteriostatic Activity: At standard therapeutic concentrations, TMP-SMX is primarily bacteriostatic against most aerobic bacteria (e.g., Streptococcus pneumoniae, Haemophilus influenzae). This effect stems from reversible inhibition of DNA/RNA synthesis without immediate cell death [1] [9].

  • Concentration-Dependent Bactericidal Effects: Elevated urinary concentrations (e.g., in UTIs) enable bactericidal activity against Enterobacteriaceae like E. coli and Proteus mirabilis. High TMP levels saturate DHFR, causing irreversible thymineless death [1] [6].

  • Pathogen-Specific Exceptions:

  • Pneumocystis jirovecii: TMP-SMX is tidal due to exceptional folate pathway vulnerability in this fungus [1].
  • Staphylococcus aureus: Bactericidal only at high concentrations or prolonged exposure [7].
  • Bacteroides/Clostridium spp.: Intrinsically resistant due to bypass mechanisms, rendering TMP-SMX inactive [1] [7].

The transition from static to tidal effects correlates with:

  • Time Above MIC: Prolonged suppression of folate cofactors
  • Inoculum Effect: Lower efficacy in high-burden infections
  • Metabolic Auxotrophy: Inability to salvage exogenous folates [1] [9]

Comparative Efficacy in Gram-Positive vs. Gram-Negative Bacterial Pathogens

TMP-SMX displays divergent spectra against Gram-positive and Gram-negative pathogens due to differences in cell wall permeability, efflux systems, and intrinsic resistance factors:

Gram-Negative Pathogens:

  • High Susceptibility:
  • Escherichia coli (uncomplicated UTIs): 70–90% susceptibility historically, though resistance now exceeds 30% in many regions due to dfrA/sul plasmids [6] [7].
  • Shigella flexneri/sonnei: Synergy enables eradication despite rising resistance [1].
  • Haemophilus influenzae: >98% susceptibility maintained due to target conservation [6].
  • Resistance Mechanisms:
  • Impermeability (e.g., Klebsiella, Serratia)
  • Chromosomal folA mutations (e.g., L28R in E. coli)
  • Efflux pumps (e.g., BpeEF-OprC in Burkholderia pseudomallei) [1] [7] [10]

Gram-Positive Pathogens:

  • High Susceptibility:
  • Staphylococcus saprophyticus: >95% susceptibility in UTIs
  • Listeria monocytogenes: TMP-SMX as first-line despite intrinsic resistance to other antibiotics [1].
  • Variable Susceptibility:
  • Staphylococcus aureus: Community-acquired MSSA often susceptible (>80%), but MRSA frequently harbors dfrG, dfrA, or dfrK genes (MIC >1,000 μg/mL) [4] [7].
  • Enterococcus faecalis: Intrinsically reduced susceptibility due to alternative DHFR isoforms; clinical utility remains controversial [2] [7].

Table 3: Susceptibility Profiles of Key Pathogens to TMP-SMX

PathogenGram StainTypical MIC90 (μg/mL)Susceptibility Rate (%)Primary Resistance Mechanisms
Escherichia coliNegative1–250–70 (declining)dfrA, sul2, efflux
Klebsiella pneumoniaeNegative>3220–40Impermeability, dfrA1
Shigella sonneiNegative0.5–1>80Rare sul1
Haemophilus influenzaeNegative0.25>98None significant
Staphylococcus aureus (MSSA)Positive1–270–90dfrB mutations
Staphylococcus aureus (MRSA)Positive>25610–40dfrG, dfrK plasmids
Streptococcus pneumoniaePositive0.585–95folA mutations

Intrinsic Resistance in Anaerobes:Bacteroides, Clostridium, and Neisseria species exhibit innate TMP-SMX resistance via:

  • Exogenous folate uptake systems
  • Drug-insensitive DHPS/DHFR isoforms (e.g., Moraxella catarrhalis DHFR) [1] [7].

Properties

CAS Number

79735-35-6

Product Name

Trimethoprim sulfamethizole

IUPAC Name

4-amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide;5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidine-2,4-diamine

Molecular Formula

C23H28N8O5S2

Molecular Weight

560.7 g/mol

InChI

InChI=1S/C14H18N4O3.C9H10N4O2S2/c1-19-10-5-8(6-11(20-2)12(10)21-3)4-9-7-17-14(16)18-13(9)15;1-6-11-12-9(16-6)13-17(14,15)8-4-2-7(10)3-5-8/h5-7H,4H2,1-3H3,(H4,15,16,17,18);2-5H,10H2,1H3,(H,12,13)

InChI Key

ZKSSBLPBDVQKCH-UHFFFAOYSA-N

SMILES

CC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)N.COC1=CC(=CC(=C1OC)OC)CC2=CN=C(N=C2N)N

Synonyms

trimethoprim sulfamethizole

Canonical SMILES

CC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)N.COC1=CC(=CC(=C1OC)OC)CC2=CN=C(N=C2N)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.